molecular formula C11H9ClF3N3S B2843800 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 2059278-80-5

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No. B2843800
CAS RN: 2059278-80-5
M. Wt: 307.72
InChI Key: IMUGWTFZYIICBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . This compound is likely to be a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of such compounds are likely to continue to be an important area of research in the future.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The interaction of the compound with its targets results in the attenuation of secondary metabolism and thwarts bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathways involving PPTases. PPTases are involved in a post-translational modification that is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound disrupts these pathways, leading to the attenuation of secondary metabolism and thwarting bacterial growth .

Pharmacokinetics

It is highlighted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3S/c1-18(2)10-17-8(5-19-10)9-7(12)3-6(4-16-9)11(13,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUGWTFZYIICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.